5-Methyl-2-thiophenecarboxylic acid
Overview
Description
5-Methyl-2-thiophenecarboxylic acid is an organic compound with the chemical formula C6H6O2S. It is characterized by the presence of a methyl group and a thiophene ring, which contribute to its unique properties and reactivity . This compound is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Mechanism of Action
Target of Action
As a thiophenecarboxylic acid derivative , it may interact with various enzymes and receptors in the body.
Mode of Action
It is known to be a Bronsted acid , which means it can donate a proton (H+) to an acceptor or base. This property could influence its interactions with biological targets.
Pharmacokinetics
Its solubility properties suggest that it is insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . These properties could influence its bioavailability and distribution in the body.
Result of Action
As a Bronsted acid , it may participate in proton transfer reactions, potentially influencing cellular pH and enzymatic activities.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 5-Methyl-2-thiophenecarboxylic acid. For instance, its solubility properties suggest that it may be more readily absorbed and distributed in lipid-rich environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-2-thiophenecarboxylic acid can be synthesized through various methods. One common method involves the reaction of thiophene with methyl iodide in the presence of a base, followed by carboxylation . Another method includes the reaction of thiophene-2-carboxylic acid with methylating agents under specific conditions .
Industrial Production Methods: In industrial settings, this compound is produced through the reaction of thiophene with methyl iodide and carbon dioxide under high pressure and temperature . This method ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides and sulfones.
Reduction: It can be reduced to form thiophene derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions, where the methyl or carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives with different functional groups.
Substitution: Compounds with substituted methyl or carboxyl groups.
Scientific Research Applications
5-Methyl-2-thiophenecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 2-Thiophenecarboxylic acid
- 3-Methyl-2-thiophenecarboxylic acid
- 5-Chlorothiophene-2-carboxylic acid
Comparison: 5-Methyl-2-thiophenecarboxylic acid is unique due to the presence of both a methyl group and a carboxyl group on the thiophene ring, which enhances its reactivity and versatility in chemical synthesis . Compared to similar compounds, it offers distinct advantages in terms of stability and ease of functionalization .
Properties
IUPAC Name |
5-methylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNGNQLPFHVODE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172712 | |
Record name | 5-Methylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1918-79-2 | |
Record name | 5-Methyl-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1918-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylthiophene-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-METHYL-2-THIOPHENECARBOXYLIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89698 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylthiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.038 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYLTHIOPHENE-2-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SX6CX4FJB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of 5-Methyl-2-thiophenecarboxylic Acid?
A1: this compound is a sulfur-containing heterocyclic compound. Its molecular formula is C6H6O2S. The structure consists of a thiophene ring with a methyl group (CH3) at the 5th position and a carboxylic acid group (-COOH) at the 2nd position. []
Q2: Has this compound been identified in any natural sources?
A2: Yes, research has identified this compound as a volatile constituent in yeast autolysate Gistex-X-II powder. [] This suggests its potential role in food flavor and aroma.
Q3: Are there any studies investigating the impact of this compound on atherogenesis?
A3: Research in a rabbit model of atherogenesis found that this compound did not significantly reduce atherogenesis despite normalizing serum calcium levels. [] This suggests that its potential benefits might not extend to directly impacting cholesterol-driven atherogenesis.
Q4: How does the structure of this compound influence its ability to prevent calcific fibrous-fatty plaque formation?
A4: Studies comparing 2-thiophenecarboxylic acid (ThCA), this compound (5-CH3-ThCA), and 5-bromo-2-thiophenecarboxaldehyde (5-Br-ThCA) in a rabbit model showed that all three compounds normalized elevated serum calcium levels and inhibited aspects of atherosclerosis development. [] The order of effectiveness was 5-CH3-ThCA > 5-Br-ThCA > ThCA, suggesting that substitutions on the thiophene ring, particularly a methyl group at the 5th position, enhance the compound's ability to prevent calcific fibrous-fatty plaque formation.
Q5: What is known about the microbial metabolism of this compound?
A5: Research indicates that certain microorganisms can metabolize alkylthiophenes, including this compound. [] While specific metabolic pathways were not detailed in the provided abstracts, this finding highlights the potential for biodegradation of this compound in the environment.
Q6: How does this compound interact with DNA?
A6: Studies using spectrophotometry and computational methods revealed that copper(II) complexes containing this compound bind to DNA through minor groove binding. [] Interestingly, the presence of the methyl group in the structure appears to enhance this binding affinity compared to the unsubstituted thiophene ring. This interaction suggests a potential mechanism for its biological activity.
Q7: Are there any studies on the use of this compound in photoluminescent applications?
A7: Yes, research explored the use of this compound as a building block for photochromic diarylethene molecules. [] These molecules, when crosslinked with PbS quantum dots (QDs), exhibited photoluminescence switching properties. This finding suggests the potential of this compound in developing novel optoelectronic materials.
Q8: Are there any known applications of this compound in medicinal chemistry?
A8: Copper(II) complexes incorporating this compound have shown promising anti-skin cancer activity against B16 mouse melanoma skin cancer cell lines. [] This suggests potential applications in developing novel anti-cancer therapies.
Q9: What are the potential environmental impacts of this compound?
A9: While specific data on ecotoxicological effects isn't available in the provided research, the fact that microorganisms can metabolize alkylthiophenes [] suggests the possibility of biodegradation. Further research is needed to fully understand its environmental fate and potential impact.
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